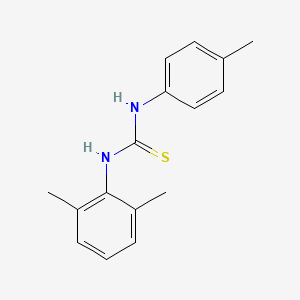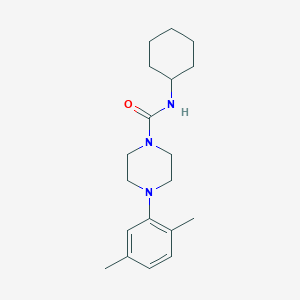![molecular formula C16H18ClNO B5728217 2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)
2-[benzyl(4-chlorobenzyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[benzyl(4-chlorobenzyl)amino]ethanol, also known as BCAE, is a chemical compound that belongs to the family of benzylamines. It has been extensively studied for its potential applications in the field of medicinal chemistry. BCAE is a chiral molecule that contains both primary and secondary amine functional groups. The compound has a molecular weight of 296.83 g/mol and a melting point of 118-121°C.
Mécanisme D'action
The mechanism of action of 2-[benzyl(4-chlorobenzyl)amino]ethanol is not fully understood. However, it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. 2-[benzyl(4-chlorobenzyl)amino]ethanol has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-[benzyl(4-chlorobenzyl)amino]ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 2-[benzyl(4-chlorobenzyl)amino]ethanol has also been shown to have antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[benzyl(4-chlorobenzyl)amino]ethanol in lab experiments is its relatively simple synthesis method. However, the low overall yield of this reaction can be a limitation. Additionally, the potential toxicity of 2-[benzyl(4-chlorobenzyl)amino]ethanol should be considered when working with this compound.
Orientations Futures
There are several potential future directions for research on 2-[benzyl(4-chlorobenzyl)amino]ethanol. One area of interest is the development of 2-[benzyl(4-chlorobenzyl)amino]ethanol-based drugs for the treatment of cancer and other diseases. Additionally, further studies on the mechanism of action of 2-[benzyl(4-chlorobenzyl)amino]ethanol and its interactions with biological targets could lead to a better understanding of its potential applications in medicinal chemistry. Finally, the development of more efficient synthesis methods for 2-[benzyl(4-chlorobenzyl)amino]ethanol could increase its accessibility for research purposes.
In conclusion, 2-[benzyl(4-chlorobenzyl)amino]ethanol is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. The synthesis of 2-[benzyl(4-chlorobenzyl)amino]ethanol involves a multi-step process, and the compound has been shown to have a variety of biological activities. While there are some limitations to working with 2-[benzyl(4-chlorobenzyl)amino]ethanol, there are also several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 2-[benzyl(4-chlorobenzyl)amino]ethanol involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction yields the intermediate compound, 2-[benzyl(4-chlorobenzyl)amino]ethanol, which can be further purified through recrystallization. The overall yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
2-[benzyl(4-chlorobenzyl)amino]ethanol has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have a variety of biological activities, including antimicrobial, antiviral, and anticancer properties. 2-[benzyl(4-chlorobenzyl)amino]ethanol has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
2-[benzyl-[(4-chlorophenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c17-16-8-6-15(7-9-16)13-18(10-11-19)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZQODMVFFVTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(4-chlorobenzyl)amino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5728158.png)
![4-benzyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5728160.png)

![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)


